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The inhibition of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a liver-enriched enzyme

implicated in the progression of chronic liver diseases, has emerged as a promising therapeutic

strategy. A growing number of pharmaceutical and biotechnology companies are actively

developing inhibitors targeting this enzyme. This guide provides a comparative overview of

Hsd17B13-IN-22 and other publicly disclosed HSD17B13 inhibitors in development, presenting

available experimental data to aid researchers, scientists, and drug development professionals

in this rapidly evolving field.

At a Glance: HSD17B13 Inhibitors in Development
The current landscape of HSD17B13 inhibitors is diverse, encompassing both small molecule

inhibitors and RNA interference (RNAi) therapeutics. While Hsd17B13-IN-22 is a recognized

inhibitor available for research purposes, publicly accessible quantitative performance data is

limited.[1] In contrast, several other candidates have more extensive preclinical and clinical

data available.

Key players in this space include Inipharm, which is developing the small molecule inhibitor INI-

822, and Boehringer Ingelheim with its well-characterized chemical probe, BI-3231.

Additionally, RNAi-based approaches are being pursued by Arrowhead Pharmaceuticals with

ARO-HSD and Alnylam Pharmaceuticals in collaboration with Regeneron with Rapirosiran

(formerly ALN-HSD).
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To facilitate a direct comparison, the following tables summarize the available quantitative data

for the most prominent HSD17B13 inhibitors in development.

Small Molecule Inhibitors
Compound Developer Type

Potency
(IC50/Ki)

Selectivity
Developme
nt Stage

Hsd17B13-

IN-22

MedchemExp

ress

Small

Molecule

Data not

publicly

available

Data not

publicly

available

Preclinical/Re

search

INI-822 Inipharm
Small

Molecule
IC50: Low nM

>100-fold

over other

HSD17B

family

members

Phase 1

Clinical Trial

BI-3231
Boehringer

Ingelheim

Small

Molecule

IC50: ~1 nM

(human), Ki

values in a

similar range

~10,000-fold

over

HSD17B11

Preclinical

(Chemical

Probe)

Compound

'32'

N/A (from

publication)

Small

Molecule
IC50: 2.5 nM

Data not

publicly

available

Preclinical

RNAi Therapeutics
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Compound Developer(s) Type
Efficacy
(mRNA
Reduction)

Development
Stage

ARO-HSD
Arrowhead

Pharmaceuticals
RNAi

Up to 93.4%

reduction in

hepatic

HSD17B13

mRNA

Phase 1/2

Clinical Trial

Rapirosiran

(ALN-HSD)

Alnylam/Regener

on
RNAi

Median reduction

of 78% in liver

HSD17B13

mRNA

Phase 1 Clinical

Trial

Understanding the Mechanism: The HSD17B13
Signaling Pathway
HSD17B13 is a lipid droplet-associated enzyme primarily expressed in hepatocytes.[2][3] Its

precise physiological role is still under investigation, but it is understood to be involved in lipid

and steroid metabolism.[2][3] Genetic studies have shown that loss-of-function variants of the

HSD17B13 gene are associated with a reduced risk of developing non-alcoholic fatty liver

disease (NAFLD), non-alcoholic steatohepatitis (NASH), and alcohol-related liver disease. This

protective effect has made HSD17B13 a compelling target for therapeutic intervention.

The following diagram illustrates the proposed role of HSD17B13 in the context of liver cell

metabolism and the points of intervention for the inhibitors discussed.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.frontiersin.org/journals/molecular-biosciences/articles/10.3389/fmolb.2021.824776/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC8776652/
https://www.frontiersin.org/journals/molecular-biosciences/articles/10.3389/fmolb.2021.824776/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC8776652/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12369841?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Hepatocyte

Therapeutic Intervention

Lipid Droplet
HSD17B13

 localization

Metabolic Products

Lipid/Steroid Substrates

Hepatocellular Stress
(e.g., Lipotoxicity)

Progression to
NASH/Fibrosis

Small Molecule Inhibitors
(e.g., Hsd17B13-IN-22, INI-822, BI-3231)

 inhibition

RNAi Therapeutics
(e.g., ARO-HSD, Rapirosiran) HSD17B13 mRNA degradation Translation

Click to download full resolution via product page

Caption: The HSD17B13 signaling pathway and points of therapeutic intervention.

Experimental Methodologies: A Closer Look
The evaluation of HSD17B13 inhibitors relies on a variety of in vitro and in vivo assays. Below

are detailed protocols for key experiments cited in the performance data.

HSD17B13 Enzyme Inhibition Assay (Biochemical
Assay)
This assay is fundamental for determining the direct inhibitory activity of a compound on the

HSD17B13 enzyme.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound

against purified HSD17B13 enzyme.
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Principle: The enzymatic activity of HSD17B13 is measured by quantifying the conversion of a

substrate (e.g., estradiol or a fluorescent substrate) to its product. The reduction in product

formation in the presence of an inhibitor is used to determine its potency.

Materials:

Purified recombinant human HSD17B13 enzyme

Substrate (e.g., estradiol)

Cofactor (NAD+)

Test compounds (e.g., Hsd17B13-IN-22)

Assay buffer (e.g., Tris-HCl with BSA and DTT)

Detection reagent (e.g., a reagent that measures NADH production or a specific antibody for

the product)

Microplates (e.g., 384-well)

Plate reader capable of measuring luminescence, fluorescence, or absorbance

Procedure:

A serial dilution of the test compound is prepared in DMSO.

The test compound dilutions are added to the microplate wells.

The HSD17B13 enzyme is added to the wells containing the test compound and incubated

for a defined period.

The enzymatic reaction is initiated by the addition of the substrate and NAD+.

The reaction is allowed to proceed for a specific time at a controlled temperature.

The reaction is stopped, and the detection reagent is added.

The signal (e.g., luminescence) is measured using a plate reader.
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The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of

the inhibitor concentration and fitting the data to a four-parameter logistic equation.

The following diagram outlines the general workflow for an HSD17B13 enzyme inhibition assay.
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Caption: General workflow for an HSD17B13 enzyme inhibition assay.
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Hepatic HSD17B13 mRNA Quantification (for RNAi
Therapeutics)
This method is crucial for assessing the efficacy of RNAi-based inhibitors in reducing the

expression of the target gene.

Objective: To quantify the reduction in HSD17B13 messenger RNA (mRNA) levels in liver

tissue following treatment with an RNAi therapeutic.

Principle: Liver biopsy samples are collected from subjects before and after treatment. Total

RNA is extracted from the tissue, and the levels of HSD17B13 mRNA are measured using

quantitative reverse transcription-polymerase chain reaction (qRT-PCR). The change in mRNA

levels is then calculated relative to a housekeeping gene and the baseline measurement.

Materials:

Liver biopsy samples

RNA extraction kit

Reverse transcriptase and reagents for cDNA synthesis

Primers and probes specific for HSD17B13 and a housekeeping gene (e.g., GAPDH)

qPCR master mix

Real-time PCR instrument

Procedure:

Liver biopsy samples are obtained from study participants at baseline and at one or more

time points after treatment.

Total RNA is isolated from the liver tissue using a commercial RNA extraction kit.

The concentration and purity of the extracted RNA are determined.
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First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse

transcriptase.

Quantitative PCR is performed using the synthesized cDNA, specific primers and probes for

HSD17B13 and a housekeeping gene, and a qPCR master mix.

The cycle threshold (Ct) values are determined for both HSD17B13 and the housekeeping

gene.

The relative expression of HSD17B13 mRNA is calculated using the ΔΔCt method,

normalizing to the housekeeping gene and the baseline sample.

The percentage of mRNA reduction is calculated from the change in relative expression.

Conclusion
The development of HSD17B13 inhibitors represents a promising avenue for the treatment of

chronic liver diseases. While Hsd17B13-IN-22 is an available tool for researchers, the lack of

public performance data makes direct comparison challenging. In contrast, inhibitors like INI-

822 and BI-3231 have demonstrated potent small molecule activity, while RNAi therapeutics

such as ARO-HSD and Rapirosiran have shown significant target knockdown in clinical

settings. As more data from ongoing preclinical and clinical studies become available, a clearer

picture of the therapeutic potential of these different approaches will emerge, ultimately guiding

the development of novel and effective treatments for patients with liver disease.
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To cite this document: BenchChem. [Navigating the Landscape of HSD17B13 Inhibitors: A
Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12369841#hsd17b13-in-22-vs-other-hsd17b13-
inhibitors-in-development]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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